4-{pyrazolo[1,5-a]pyrazin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine
Beschreibung
4-{Pyrazolo[1,5-a]pyrazin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core fused with a morpholine ring and a pyrrolidine-1-carbonyl substituent. This structure combines nitrogen-rich bicyclic systems with polar functional groups, making it a candidate for medicinal chemistry applications, particularly in kinase inhibition or GPCR modulation.
Eigenschaften
IUPAC Name |
(4-pyrazolo[1,5-a]pyrazin-4-ylmorpholin-2-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c21-15(18-6-1-2-7-18)13-11-19(9-10-22-13)14-12-3-4-17-20(12)8-5-16-14/h3-5,8,13H,1-2,6-7,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGHFWGSIHCASM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)C3=NC=CN4C3=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{pyrazolo[1,5-a]pyrazin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrazine core. This can be achieved through the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often used.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Pyrazolo derivatives, including those related to the pyrazolo[1,5-a]pyrazine scaffold, have shown significant antitumor properties. Research indicates that compounds with similar structures can inhibit key kinases involved in cancer progression, such as AXL and c-MET. These kinases are implicated in tumor growth and metastasis, making them prime targets for therapeutic intervention .
Kinase Inhibition
The compound is structurally related to known kinase inhibitors, which play crucial roles in regulating cellular processes. Inhibition of kinases like AXL can lead to reduced tumor cell proliferation and increased apoptosis. Studies suggest that pyrazolo derivatives may act as selective inhibitors of these kinases, providing a pathway for developing targeted cancer therapies .
Interaction with Receptor Tyrosine Kinases (RTKs)
The compound is believed to interact with receptor tyrosine kinases (RTKs) such as AXL and c-MET. These interactions can disrupt signaling pathways that promote cancer cell survival and proliferation. The inhibition of these pathways is critical for the development of effective cancer treatments .
Structure-Activity Relationship (SAR) Studies
Recent SAR studies have highlighted the importance of the pyrazolo moiety in enhancing the biological activity of compounds. Modifications to the morpholine ring and the pyrrolidine carbonyl group have been shown to influence potency and selectivity against specific kinases, allowing for the optimization of lead compounds in drug development .
Case Study 1: Anticancer Efficacy
A recent study investigated a series of pyrazolo[1,5-a]pyrimidine derivatives, demonstrating their effectiveness as CDK inhibitors. The lead compound exhibited potent growth inhibition in various cancer cell lines, highlighting the potential for further development into clinical candidates .
Case Study 2: Neuropharmacology
Another area of interest is the neuropharmacological application of pyrazolo derivatives. Compounds similar to 4-{pyrazolo[1,5-a]pyrazin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine have been evaluated for their effects on NMDA receptors, which are crucial for synaptic plasticity and memory function. These studies suggest that such compounds could be beneficial in treating neurodegenerative diseases .
Data Table: Summary of Applications
| Application Area | Mechanism/Target | Relevant Findings |
|---|---|---|
| Antitumor Activity | AXL/c-MET kinase inhibition | Significant reduction in tumor growth in vitro |
| Kinase Inhibition | RTK interaction | Selective inhibition leads to increased apoptosis |
| Neuropharmacology | NMDA receptor modulation | Potential for cognitive enhancement |
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to biological responses such as inhibition of cell growth or modulation of immune responses.
Vergleich Mit ähnlichen Verbindungen
The following analysis highlights structural and functional distinctions between 4-{pyrazolo[1,5-a]pyrazin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine and related compounds from the evidence.
Core Structure Variations
Key Observations :
- The target compound’s pyrazolo[1,5-a]pyrazine core is distinct from pyrazolo[1,5-a]pyrimidine analogs, which are more prevalent in the literature .
- Morpholine is a common substituent in these analogs, enhancing solubility and binding affinity through hydrogen bonding .
Substituent Analysis
Key Observations :
- The target’s pyrrolidine-1-carbonyl group is unique compared to piperazine-based substituents in analogs (e.g., compounds 38 and 54). This may alter pharmacokinetics due to reduced basicity and steric bulk .
- Piperazine derivatives (e.g., compound 38) show enhanced selectivity in kinase inhibition, suggesting that the target’s pyrrolidine group could modulate target specificity .
Biologische Aktivität
The compound 4-{pyrazolo[1,5-a]pyrazin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Overview of Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines are known for their significant medicinal properties, including anticancer, antibacterial, antiviral, and antiparasitic activities. The structural versatility of these compounds allows for modifications that enhance their biological efficacy. Recent studies have highlighted their role as inhibitors of various enzymes and receptors involved in disease processes.
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit potent anticancer properties. A study demonstrated that these compounds could selectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, derivatives targeting CHK1 (Checkpoint Kinase 1) showed promising results in reducing tumor cell proliferation .
Antibacterial and Antiparasitic Effects
Pyrazolo[1,5-a]pyrimidines have also been explored for their antibacterial and antiparasitic activities. They have shown effectiveness against Mycobacterium tuberculosis , with IC50 values indicating significant inhibition . Furthermore, these compounds have demonstrated potential against various protozoan parasites, including those causing leishmaniasis and malaria .
Antiviral Properties
The antiviral capabilities of pyrazolo[1,5-a]pyrimidines extend to inhibiting HIV replication. Specific derivatives have been identified that disrupt viral entry or replication processes .
The biological activity of 4-{pyrazolo[1,5-a]pyrazin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : These compounds often act as inhibitors of kinases and phosphatases involved in signaling pathways that regulate cell growth and survival.
- Membrane Interaction : Some derivatives exhibit the ability to disrupt membrane integrity in bacterial cells or interfere with viral envelope proteins .
Study on Anticancer Efficacy
A recent investigation into the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives revealed that modifications at the C3 and C7 positions significantly enhanced their inhibitory activity against cancer cell lines. The study reported IC50 values ranging from 10 to 30 μM for various derivatives tested against breast cancer cells .
Evaluation Against Pathogenic Bacteria
In a comparative analysis of antibacterial efficacy, a series of pyrazolo[1,5-a]pyrimidines were screened against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics like streptomycin. For instance, one derivative showed a minimum inhibitory concentration (MIC) of 8 μg/mL against Staphylococcus aureus .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
